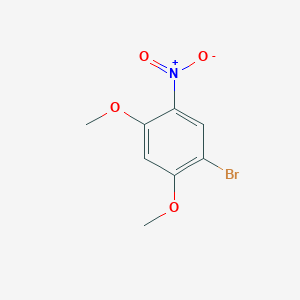

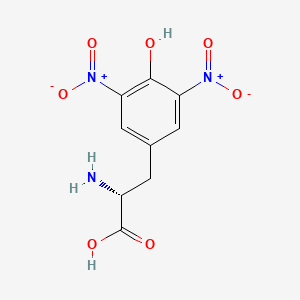

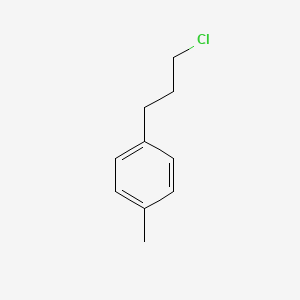

![molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5](/img/structure/B3284191.png)

6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione

Vue d'ensemble

Description

“6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione” is a chemical compound . It is also known as "6-Aminobenzo[de]isochromene-1,3-dione" .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using the Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G(d) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “1,3-Isochromandione” has a density of 1.3±0.1 g/cm3, boiling point of 324.5±35.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .Applications De Recherche Scientifique

Detection of Biogenic Primary Amines

This compound has been used to create an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic primary amines . This sensor can detect biogenic amines at nanomolar concentration and can discriminate between primary, secondary, and tertiary amines .

Use in Fluorescent Organic Dyes

The compound has been used in the synthesis of fluorescent organic dyes . These dyes have applications in various fields such as bioimaging, diagnostics, and therapeutics .

Use in Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which can be synthesized using this compound, have found significant use in pharmaceutical synthesis . They have been used in the development of therapeutic agents .

Use in Herbicides

N-isoindoline-1,3-dione heterocycles have also been used in the synthesis of herbicides . These compounds can help control unwanted vegetation in agricultural practices .

Use in Colorants and Dyes

This compound has been used in the synthesis of colorants and dyes . These dyes can be used in various industries such as textiles, plastics, and food .

Use in Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . These additives can enhance the properties of polymers, making them more suitable for specific applications .

Use in Organic Synthesis

This compound has been used in organic synthesis . It can be used to synthesize a wide range of organic compounds, which have applications in various fields .

Use in Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the synthesis of photochromic materials . These materials can change color in response to light, and have applications in various fields such as data storage, eyewear, and security .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as naphthalimide–indomethacin hybrids, have been evaluated for their antitumor activity against various cancer cell lines . These compounds are believed to interact with DNA and induce apoptosis in malignant cells .

Mode of Action

It is suggested that similar compounds act primarily by interacting with dna at some level (synthesis, replication, or processing) and inducing apoptosis .

Biochemical Pathways

It is known that similar compounds can activate more than one signaling pathway, which could frequently define the cancerous cell phenotype .

Result of Action

Similar compounds have shown moderate cytotoxic activity and could effectively induce apoptosis in hela cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by the hypoxic or oxic environment of tumor cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHLMXPDERMJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

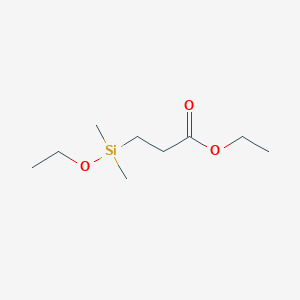

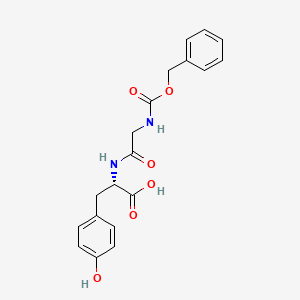

![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)

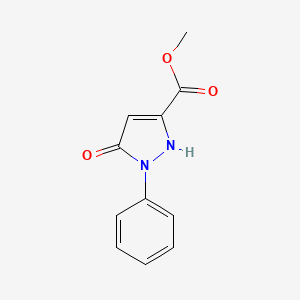

![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)